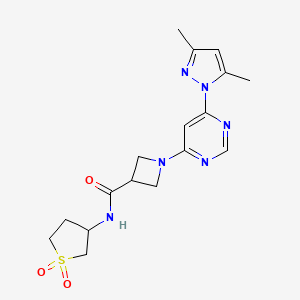
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C14H17N5O2S, with a molecular weight of approximately 305.39 g/mol. The structure features a pyrimidine ring, a pyrazole moiety, and a tetrahydrothiophene group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazole and pyrimidine compounds often demonstrate significant anticancer properties. For instance, studies on related compounds have shown submicromolar antiproliferative activity against various cancer cell lines. Notably, compounds containing the pyrazole structure have been linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.13 | C6 | Induces apoptosis |
| Compound B | 8.34 | SH-SY5Y | mTORC1 inhibition |
| Compound C | 7.20 | MIA PaCa-2 | Autophagy modulation |
The mechanisms underlying the biological activity of this compound likely involve:
- Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation and enhancing basal autophagy levels .
- Cell Cycle Arrest : Evidence suggests that certain derivatives induce cell cycle arrest in specific phases (G0/G1), which is critical for the therapeutic efficacy against tumors .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Pyrazole Derivatives : A study published in Molecules demonstrated that certain pyrazole derivatives exhibited potent cytotoxicity against glioma cells while sparing healthy cells. The most effective compound showed an IC50 value of 5.13 µM, indicating its potential as a therapeutic agent in glioma treatment .
- Autophagy Modulation Research : Another study focused on benzamide derivatives containing pyrazole rings found that they significantly reduced mTORC1 activity and increased autophagic flux in pancreatic cancer cells, suggesting a novel mechanism for anticancer activity .
属性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1,1-dioxothiolan-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-11-5-12(2)23(21-11)16-6-15(18-10-19-16)22-7-13(8-22)17(24)20-14-3-4-27(25,26)9-14/h5-6,10,13-14H,3-4,7-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTICNIHBNXXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4CCS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














